molecular formula C7H7N3OS B13050273 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL

2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL

Cat. No.: B13050273
M. Wt: 181.22 g/mol
InChI Key: LRVLYGCECIBTOR-UHFFFAOYSA-N
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Description

2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno ring fused to a pyrimidine ring, with an amino group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL can be achieved through several methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-D]pyrimidin-4-ones . Another method includes the reaction of 2-amino-thiophene-3-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in anti-inflammatory, antimicrobial, and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(12-3)6(11)10-7(8)9-4/h2H,1H3,(H3,8,9,10,11)

InChI Key

LRVLYGCECIBTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=O)NC(=N2)N

Origin of Product

United States

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